Cas no 2680747-57-1 (benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate)

Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate is a pyridine-based carbamate derivative with applications in pharmaceutical and organic synthesis. Its key structural features—a bromo substituent at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position—enhance its reactivity and selectivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The benzyl carbamate moiety provides a stable yet cleavable protecting group for amines, facilitating controlled deprotection under mild conditions. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, offering versatility in medicinal chemistry research. Its well-defined reactivity profile makes it valuable for constructing complex heterocyclic frameworks.
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate structure
2680747-57-1 structure
商品名:benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
CAS番号:2680747-57-1
MF:C15H15BrN2O3
メガワット:351.195203065872
CID:5627050
PubChem ID:165927383

benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
    • 2680747-57-1
    • EN300-28298582
    • インチ: 1S/C15H15BrN2O3/c1-10-12(16)8-17-14(20-2)13(10)18-15(19)21-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,19)
    • InChIKey: PKRLTCASPFJGGH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C(=C1C)NC(=O)OCC1C=CC=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 350.02660g/mol
  • どういたいしつりょう: 350.02660g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 337
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 60.4Ų

benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28298582-10.0g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
10g
$5221.0 2023-05-24
Enamine
EN300-28298582-0.05g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
0.05g
$1020.0 2023-09-07
Enamine
EN300-28298582-0.5g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
0.5g
$1165.0 2023-09-07
Enamine
EN300-28298582-1g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
1g
$1214.0 2023-09-07
Enamine
EN300-28298582-1.0g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
1g
$1214.0 2023-05-24
Enamine
EN300-28298582-0.25g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
0.25g
$1117.0 2023-09-07
Enamine
EN300-28298582-2.5g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
2.5g
$2379.0 2023-09-07
Enamine
EN300-28298582-5.0g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
5g
$3520.0 2023-05-24
Enamine
EN300-28298582-10g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
10g
$5221.0 2023-09-07
Enamine
EN300-28298582-0.1g
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
2680747-57-1
0.1g
$1068.0 2023-09-07

benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate 関連文献

benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamateに関する追加情報

Professional Introduction to Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate (CAS No. 2680747-57-1)

Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate, a compound with the chemical identifier CAS No. 2680747-57-1, represents a significant advancement in the realm of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural framework of this molecule incorporates several key functional groups, including a benzyl moiety and a carbamate group, which are strategically positioned relative to a pyridine core substituted with bromine, methoxy, and methyl groups. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its biological activity.

The synthesis of Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate involves a series of meticulously designed chemical transformations that highlight the sophistication of modern organic synthesis techniques. The process typically begins with the preparation of the pyridine derivative, which serves as the backbone for subsequent functionalization. The introduction of the bromine atom at the 5-position, followed by methoxy and methyl substitutions at the 2- and 4-positions respectively, respectively, is achieved through well-established electrophilic aromatic substitution reactions. The final step involves the formation of the carbamate linkage to the benzyl group, which is often accomplished via nucleophilic substitution or condensation reactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate with remarkable accuracy. Molecular modeling studies have suggested that this compound may exhibit potent interactions with various biological targets, including enzymes and receptors implicated in inflammatory diseases and cancer. These predictions are supported by experimental data obtained from high-throughput screening assays, which have identified this molecule as a promising candidate for further pharmacological investigation.

In the context of drug discovery, the structural features of Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate make it an attractive scaffold for designing next-generation therapeutics. The presence of both hydrophobic and hydrophilic regions within its molecule allows it to interact effectively with biological membranes and intracellular targets. Additionally, the modularity of its structure permits easy modifications to optimize its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability.

Current research in this field is focused on elucidating the mechanisms by which Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate exerts its effects at the molecular level. Preclinical studies have demonstrated that this compound can modulate key signaling pathways involved in disease progression, thereby offering a multifaceted approach to therapeutic intervention. For instance, investigations into its potential anti-inflammatory properties have revealed that it can inhibit the production of pro-inflammatory cytokines by targeting specific enzymatic pathways.

The development of novel synthetic methodologies has also played a crucial role in advancing research on Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate. Innovations in catalytic processes and green chemistry principles have allowed for more efficient and environmentally sustainable production methods. These advancements not only reduce costs but also enhance scalability, making it feasible to conduct large-scale clinical trials and commercial production.

The future prospects for Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate are promising, with ongoing studies exploring its potential applications in treating a wide range of diseases. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate progress in this area, leading to the discovery of new therapeutic agents that leverage its unique chemical properties.

In conclusion, Benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate (CAS No. 2680747-57-1) stands as a testament to the power of modern chemical research in addressing complex biological challenges. Its intricate structure and versatile functional groups make it a valuable tool for drug discovery, with potential applications spanning multiple therapeutic areas. As research continues to uncover new insights into its mechanisms of action and synthetic possibilities, this compound is poised to make significant contributions to the field of medicinal chemistry.

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